1-({[4-(propan-2-yl)phenyl]methyl}amino)propan-2-ol
Beschreibung
1-({[4-(propan-2-yl)phenyl]methyl}amino)propan-2-ol is a chemical compound with a complex structure that includes a propan-2-ylphenyl group and a methylamino group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
880814-64-2 |
|---|---|
Molekularformel |
C13H21NO |
Molekulargewicht |
207.31g/mol |
IUPAC-Name |
1-[(4-propan-2-ylphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-10(2)13-6-4-12(5-7-13)9-14-8-11(3)15/h4-7,10-11,14-15H,8-9H2,1-3H3 |
InChI-Schlüssel |
UUQQGTKHJUJYNH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CNCC(C)O |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)CNCC(C)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-({[4-(propan-2-yl)phenyl]methyl}amino)propan-2-ol typically involves the reaction of 4-isopropylbenzylamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 1-({[4-(propan-2-yl)phenyl]methyl}amino)propan-2-ol is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The process involves the use of high-pressure and high-temperature conditions to optimize the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-({[4-(propan-2-yl)phenyl]methyl}amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-({[4-(propan-2-yl)phenyl]methyl}amino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-({[4-(propan-2-yl)phenyl]methyl}amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
- 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol
- (2R)-1-(Methylamino)propan-2-ol
Comparison: 1-({[4-(propan-2-yl)phenyl]methyl}amino)propan-2-ol is unique due to its specific structural features, such as the propan-2-ylphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
